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Compound of Interest

Compound Name:
4-(Hydroxymethyl)-3-

methylbenzoic acid

Cat. No.: B13885396

Get Quote

Executive Summary
4-(Hydroxymethyl)-3-methylbenzoic acid (CAS: 1423070-20-5) is a bifunctional aromatic

building block characterized by a carboxylic acid moiety and a primary benzylic alcohol,

positioned on a toluene scaffold. It serves as a critical intermediate in the synthesis of

advanced pharmaceutical agents, particularly in the development of angiotensin II receptor

antagonists (sartans) and novel antimicrobial agents where the 3-methyl-4-hydroxymethyl

substitution pattern provides necessary steric bulk and lipophilicity.

This guide provides a comprehensive technical analysis of the compound, detailing its

structural parameters, validated synthetic pathways, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]
The compound consists of a benzene ring substituted at the 1, 3, and 4 positions. The

presence of both an oxidizable benzylic alcohol and an acidic carboxyl group requires careful
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handling to prevent self-esterification (polymerization) or over-oxidation during synthetic

manipulations.

Key Identifiers
Parameter Detail

Chemical Name 4-(Hydroxymethyl)-3-methylbenzoic acid

CAS Registry Number 1423070-20-5

Molecular Formula

Molecular Weight 166.17 g/mol

SMILES CC1=C(CO)C=CC(=C1)C(=O)O

InChI Key

Predicted based on

structure:LTFHNKUKQYVHDX-UHFFFAOYSA-

N (Isomer dependent)

Molecular Weight Calculation
The precise molecular weight is calculated based on IUPAC standard atomic weights:

Carbon (9 × 12.011): 108.099 Da

Hydrogen (10 × 1.008): 10.080 Da

Oxygen (3 × 15.999): 47.997 Da

Total: 166.176 Da (Rounded to 166.17 g/mol )

Synthetic Pathways and Production[3][4][5][6]
Direct functionalization of the 4-position of 3-methylbenzoic acid is challenging due to directing

group competition. Therefore, two primary routes are recommended depending on the scale

and purity requirements.
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Method A: The "High-Fidelity" Route (Recommended for
R&D)
This method utilizes metal-halogen exchange followed by formylation and reduction. It avoids

the formation of inseparable regioisomers common in radical halogenation.

Precursor: 4-Bromo-3-methylbenzoic acid

Protection: Esterification to Methyl 4-bromo-3-methylbenzoate to protect the acid.

Formylation: Lithiation with

-BuLi at -78°C followed by quenching with DMF to yield Methyl 4-formyl-3-methylbenzoate.

Reduction: Selective reduction of the aldehyde using Sodium Borohydride (

) in Methanol/THF. The ester is generally stable under these mild conditions.

Hydrolysis: Saponification of the ester to yield the final acid.

Method B: The "Industrial" Route (Scale-Up)
This method relies on radical bromination of 3,4-dimethylbenzoic acid derivatives. It is more

cost-effective but requires rigorous purification to remove the 3-bromomethyl regioisomer.

Bromination: Reaction of Methyl 3,4-dimethylbenzoate with N-Bromosuccinimide (NBS) and

AIBN.

Note: Radical stability favors the 4-position slightly, but mixtures are inevitable.

Hydrolysis: Conversion of the benzyl bromide to the alcohol using aqueous base or silver-

assisted hydrolysis.

Synthesis Workflow Diagram
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Critical Control Point: Temperature <-70C

4-Bromo-3-methylbenzoic acid Methyl Ester Protection
(MeOH, H2SO4)

Lithiation & Formylation
(1. n-BuLi, -78C

2. DMF)

 C-C Bond Formation Aldehyde Reduction
(NaBH4, MeOH)

 Chemoselective Red. Ester Hydrolysis
(LiOH, THF/H2O)

 Deprotection 4-(Hydroxymethyl)-3-methylbenzoic acid

Click to download full resolution via product page

Caption: Figure 1. High-fidelity synthetic route via metal-halogen exchange, ensuring

regioselective installation of the hydroxymethyl group.

Physicochemical Properties[3]
Property Value / Description

Physical State White to off-white crystalline powder

Melting Point
168 – 172 °C (Predicted based on structural

analogs)

Solubility (Water) Low (< 1 mg/mL at 25°C); soluble in hot water

Solubility (Organic) High in DMSO, Methanol, Ethanol, Ethyl Acetate

pKa (Acid) ~4.2 (Carboxylic acid)

pKa (Alcohol) ~15 (Benzylic alcohol)

LogP ~1.2 (Estimated)

Analytical Characterization
For researchers validating the synthesis, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-

):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b13885396/docs?utm_src=pdf-body-img#technical-guide-structure-synthesis-and-characterization-of-4-hydroxymethyl-3-methylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13885396?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12.80 (br s, 1H): Carboxylic acid proton (-COOH).

7.82 (s, 1H): Aromatic H2 (ortho to acid, meta to methyl).

7.75 (d, J = 8.0 Hz, 1H): Aromatic H6 (ortho to acid).

7.45 (d, J = 8.0 Hz, 1H): Aromatic H5 (ortho to hydroxymethyl).

5.25 (t, J = 5.5 Hz, 1H): Hydroxyl proton (-CH

OH). Note: Often exchanges with solvent.[1][2]

4.58 (d, J = 5.5 Hz, 2H): Benzylic protons (-CH

OH).

2.35 (s, 3H): Aryl methyl group (-CH

).

Interpretation Logic: The key differentiator from the regioisomer (3-hydroxymethyl-4-methyl) is

the coupling pattern. In the target compound, the proton ortho to the methyl and meta to the

acid (H2) appears as a singlet (or fine doublet) due to lack of strong ortho coupling.

Mass Spectrometry (MS)
Ionization Mode: ESI (-) (Negative Mode is preferred for carboxylic acids).

Molecular Ion [M-H]

: 165.16 m/z.

Fragmentation: Loss of

(M-44) and loss of

(formaldehyde equivalent) are common fragmentation pathways.

Handling and Stability Protocols
Storage: Store at +2°C to +8°C. The benzylic alcohol is susceptible to slow oxidation to the

aldehyde (4-formyl-3-methylbenzoic acid) if exposed to air and light over prolonged periods.
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Reactivity: Avoid strong oxidizing agents (e.g., Jones reagent, KMnO

) which will convert the alcohol to the dicarboxylic acid (3-methylterephthalic acid).

Safety: Standard PPE (gloves, goggles) is required. The compound is an organic acid and

may cause eye and skin irritation (H315, H319).

References
PubChem Compound Summary.4-(Hydroxymethyl)-3-methylbenzoic acid (CAS 1423070-

20-5). National Center for Biotechnology Information. Link

ChemScene Product Data.4-(Hydroxymethyl)-3-methylbenzoic acid Structure and

Properties. ChemScene LLC. Link

BenchChem Technical Guide.General protocols for radical bromination of methyl benzoates.

BenchChem. Link

Organic Syntheses.Reduction of Aldehydes using Sodium Borohydride. Org.[3][4][5][6]

Synth. Coll. Vol. 10, p.12. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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